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Compound of Interest

Compound Name: Tutin,6-acetate

Cat. No.: B14785201 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tutin,6-
acetate, a sesquiterpene lactone isolated from Clerodendrum campbellii. This document is

intended for researchers, scientists, and drug development professionals engaged in the study

and application of natural products.

Spectroscopic Data Summary
The structural elucidation of Tutin,6-acetate is critically dependent on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the

key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Tutin,6-acetate
(500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 6.05 d 5.5

2 5.01 dd 5.5, 4.5

3 2.55 m

4 2.15 m

4-Me 1.05 d 7.0

5 3.20 d 4.5

6 4.85 s

8 1.95 m

8-Me 0.95 d 7.0

9 2.80 m

12 1.80 s

OAc 2.10 s

Table 2: ¹³C NMR Spectroscopic Data for Tutin,6-acetate
(125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 134.5

2 75.1

3 45.2

4 35.8

4-Me 15.2

5 58.7

6 85.3

7 170.1

8 40.1

8-Me 12.5

9 50.5

10 145.8

11 120.3

12 175.5

13 8.1

OAc (C=O) 170.5

OAc (CH₃) 21.1

Table 3: IR and MS Spectroscopic Data for Tutin,6-
acetate
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Technique Data

IR (KBr, cm⁻¹)
3450 (O-H), 1775 (γ-lactone C=O), 1735

(acetate C=O), 1650 (C=C)

MS (ESI-TOF)
m/z 337.1285 [M+H]⁺ (Calcd. for C₁₇H₂₁O₇,

337.1287)

Experimental Protocols
The acquisition of the spectroscopic data presented above followed standardized and rigorous

experimental protocols to ensure accuracy and reproducibility.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at

500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform

(CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 ppm and

δC 77.16 ppm). Standard pulse programs were utilized for 1D and 2D NMR experiments,

including COSY, HSQC, and HMBC, to facilitate complete and unambiguous assignment of

proton and carbon signals.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The

sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on a Bruker micrOTOF-Q II mass

spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was

dissolved in methanol and introduced into the ESI source. The time-of-flight (TOF) analyzer

provided accurate mass measurements, which were used to determine the elemental

composition of the molecule.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of Tutin,6-acetate from its natural source.
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Figure 1: General workflow for the isolation and spectroscopic analysis of Tutin,6-acetate.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Tutin,6-
acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14785201#spectroscopic-data-nmr-ir-ms-for-tutin-6-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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